molecular formula C14H12O5 B3179441 3-acetyl-2-methyl-4-oxo-4H-chromen-7-yl acetate CAS No. 52751-48-1

3-acetyl-2-methyl-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B3179441
CAS No.: 52751-48-1
M. Wt: 260.24 g/mol
InChI Key: PHLULDGPJDZDGA-UHFFFAOYSA-N
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Description

3-acetyl-2-methyl-4-oxo-4H-chromen-7-yl acetate is a natural organic compound with the chemical formula C14H12O5. It belongs to the coumarin family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

The synthesis of 3-acetyl-2-methyl-4-oxo-4H-chromen-7-yl acetate can be achieved through several methods. One common approach involves the reaction of 7-hydroxy-4-methylcoumarin with acetic anhydride in the presence of a catalyst such as sulfuric acid . This reaction typically occurs under reflux conditions, yielding the desired product after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

3-acetyl-2-methyl-4-oxo-4H-chromen-7-yl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule, leading to the formation of new compounds.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-acetyl-2-methyl-4-oxo-4H-chromen-7-yl acetate has a wide range of scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various coumarin derivatives, which are valuable in organic synthesis and medicinal chemistry.

    Biology: This compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.

    Medicine: Coumarin derivatives, including this compound, have been investigated for their potential anticancer, anti-inflammatory, and antiviral activities.

    Industry: It is used in the production of dyes, perfumes, and other industrial products due to its chemical properties.

Mechanism of Action

The mechanism of action of 3-acetyl-2-methyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis and cell cycle arrest in cancer cells . This compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

3-acetyl-2-methyl-4-oxo-4H-chromen-7-yl acetate can be compared with other similar compounds, such as:

    7-hydroxy-4-methylcoumarin: A precursor in the synthesis of this compound.

    4-methyl-2-oxo-2H-chromen-7-yl acetate: Another coumarin derivative with similar chemical properties.

    2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate: A structurally related compound with different substituents.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

(3-acetyl-2-methyl-4-oxochromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5/c1-7(15)13-8(2)18-12-6-10(19-9(3)16)4-5-11(12)14(13)17/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLULDGPJDZDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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